molecular formula C12H15FN2O2 B7475420 N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide

Cat. No. B7475420
M. Wt: 238.26 g/mol
InChI Key: QPWFEWRIWLGDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide, also known as DAA-1106, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DAA-1106 belongs to the family of benzamide derivatives and is a selective agonist for the peripheral benzodiazepine receptor (PBR). The PBR is a transmembrane protein that is primarily expressed in the mitochondria of cells and is involved in various physiological processes, including cell proliferation, apoptosis, and inflammation.

Mechanism of Action

N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide binds to the PBR, which is primarily expressed in the mitochondria of cells. The PBR is involved in various physiological processes, including cell proliferation, apoptosis, and inflammation. N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide binds to the PBR and activates it, leading to downstream signaling pathways that result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been shown to have various biochemical and physiological effects. In neurology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been shown to reduce inflammation in the brain and protect against neurodegeneration. In oncology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been shown to reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has several advantages for use in laboratory experiments. It is a highly selective agonist for the PBR, making it suitable for studying the effects of PBR activation on various physiological processes. It is also a small molecule drug, making it easy to administer and study. However, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has some limitations, including its potential toxicity at high doses and its limited solubility in water.

Future Directions

There are several future directions for the study of N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide. In neurology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide could be studied further for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide could be studied further for its potential as a cancer treatment. In immunology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide could be studied further for its potential as an anti-inflammatory agent. Additionally, the development of new analogs of N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide could lead to the discovery of more potent and selective PBR agonists.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide involves the reaction of 2-fluoro-N-methylbenzamide with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as potassium carbonate. The reaction yields N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide as a white powder with a purity of over 99%. The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been optimized to improve its yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been shown to have neuroprotective effects and can reduce inflammation in the brain. In oncology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14(2)11(16)8-15(3)12(17)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWFEWRIWLGDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide

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